![molecular formula C7H5F9O B3040771 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane CAS No. 239463-94-6](/img/structure/B3040771.png)
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
描述
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is often used in research and industrial applications due to its ability to undergo various chemical reactions and form stable products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process typically includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product. Industrial production methods may also involve the use of specialized equipment to handle the highly reactive and potentially hazardous nature of the compound.
化学反应分析
Types of Reactions
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into a diol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include fluorinated alcohols, ketones, diols, and various substituted derivatives. These products are often characterized by their high stability and unique chemical properties, making them valuable in various applications.
科学研究应用
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex fluorinated molecules and polymers. Its unique reactivity and stability make it a valuable tool in organic synthesis and materials science.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: The compound’s stability and reactivity make it a potential candidate for the development of new drugs and therapeutic agents. Its unique properties are being explored for use in drug delivery systems and medical imaging.
Industry: In industrial applications, this compound is used in the production of high-performance materials, such as fluorinated polymers and coatings. Its chemical properties make it suitable for use in harsh environments and specialized applications.
作用机制
The mechanism of action of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions.
At the molecular level, the compound’s mechanism of action may involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the nature of the reaction and the context in which the compound is used.
相似化合物的比较
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane can be compared with other similar fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound shares similar fluorinated characteristics but differs in its functional groups and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with different structural and chemical properties.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Similar in its fluorinated nature but with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the oxirane ring, which imparts unique reactivity and stability compared to other fluorinated compounds.
属性
IUPAC Name |
2-[2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-4(6(11,12)13,1-3-2-17-3)5(9,10)7(14,15)16/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBLPUZYAVFTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193674 | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-94-6 | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239463-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


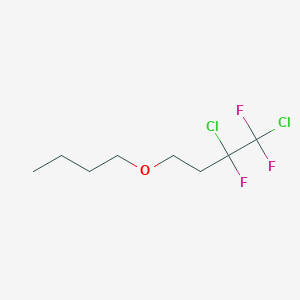

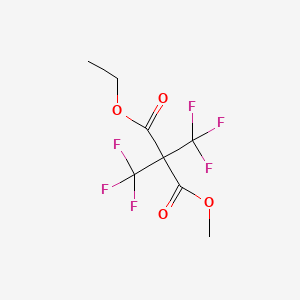
![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)
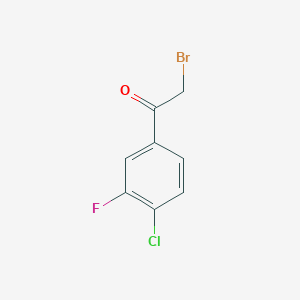
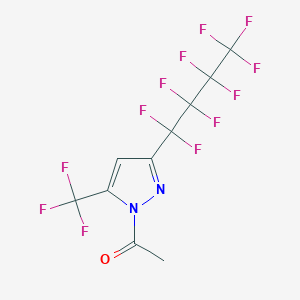
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)
![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)
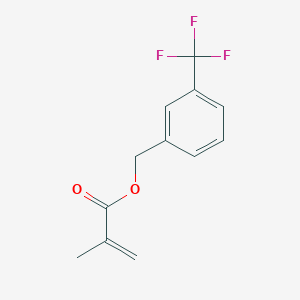
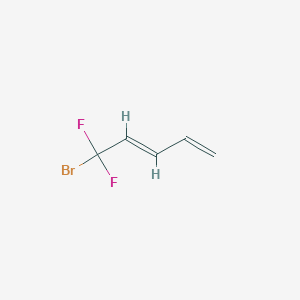
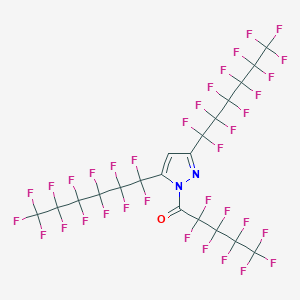
![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)

